ENT 27,371
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Overview
Description
ENT 27,371 is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and a trifluorobutenyl group, which adds unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ENT 27,371 typically involves the reaction of diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ENT 27,371 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioate esters.
Scientific Research Applications
ENT 27,371 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of ENT 27,371 involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, including muscle paralysis and other neurological impacts.
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but contains sulfur atoms in place of oxygen atoms.
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Contains an ethylthioethyl group instead of the trifluorobutenyl group.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Contains a pyridazinyl group, offering different chemical properties.
Uniqueness
ENT 27,371 is unique due to the presence of the trifluorobutenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
CAS No. |
16499-75-5 |
---|---|
Molecular Formula |
C8H14F3O3PS |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |
InChI |
InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
InChI Key |
NGRGWVSHDRFOEW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Canonical SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Key on ui other cas no. |
16499-75-5 |
Origin of Product |
United States |
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